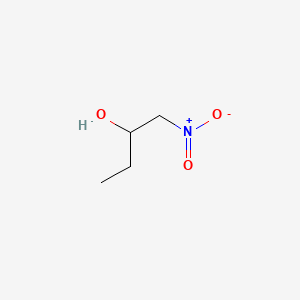

1-Nitrobutan-2-ol

Description

Properties

IUPAC Name |

1-nitrobutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEFHKJRIGHSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-74-9 | |

| Record name | 2-Butanol, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

1-Nitrobutan-2-ol can be synthesized through several methods:

Nitration of Butan-2-ol: This involves the direct nitration of butan-2-ol using nitric acid. The reaction typically requires controlled conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Displacement Reactions: Another method involves the displacement of a halogen atom in a butyl halide with a nitrite ion.

Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.

Chemical Reactions Analysis

1-Nitrobutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of nitro ketones.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-nitrobutan-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

(a) 2-Methyl-1-nitrobutan-2-ol (CAS 22916-76-3)

- Molecular Formula: C₅H₁₁NO₃

- Molecular Weight : 133.15 g/mol .

- Key Differences: The addition of a methyl group at C2 creates a tertiary alcohol, altering steric effects and reactivity. Its synthesis involves nitroaldol (Henry) reactions between nitroalkanes and ketones, as demonstrated in Kisanga and Verkade’s 1999 study .

(b) 1,1,1-Trichloro-3-nitrobutan-2-ol

- Molecular Formula: C₄H₆Cl₃NO₃

- This derivative is likely less volatile due to higher molecular mass and halogen presence .

Functional Group Analogs

(a) 1-(Diethylamino)butan-2-ol

- Key Differences: Replaces the nitro group with a diethylamino (-N(C₂H₅)₂) group, converting the compound into an amino alcohol. Amino alcohols exhibit basicity and are used in pharmaceutical synthesis, contrasting with the electrophilic reactivity of nitro groups .

(b) 1-Nitrosonaphthalen-2-ol (CAS 131-91-9)

- Molecular Formula: C₁₀H₇NO₂

- Key Differences: A nitroso (-NO) group attached to a naphthalene ring. The aromatic system stabilizes the nitroso group, making it less reactive than aliphatic nitro compounds. Used in dye and polymer research .

Alcohol Positional Isomers

(a) 2-Methylbutan-1-ol vs. 2-Methylbutan-2-ol

Physical and Chemical Property Comparison

Biological Activity

1-Nitrobutan-2-ol is an organic compound with the molecular formula C₄H₉NO₃, characterized by the presence of a nitro group (-NO₂) and a hydroxyl group (-OH). This unique structure allows for diverse chemical interactions and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules. The hydroxyl group facilitates hydrogen bonding and nucleophilic substitution reactions, influencing various biochemical pathways.

This compound can participate in redox reactions, which are crucial for its biological effects. The reduction of the nitro group can produce nitroso and hydroxylamine intermediates that may exhibit different biological properties, including antibacterial and cytotoxic effects .

Biological Activity

This compound has been studied for its potential therapeutic applications, particularly in drug development. Research indicates that compounds containing nitro groups often exhibit significant biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties. Studies suggest that this compound may share similar mechanisms with other nitro-containing drugs, potentially leading to the development of new antimicrobial agents .

- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes. For instance, biocatalytic processes involving this compound have shown promise in asymmetric synthesis, where it serves as a substrate for enzyme-catalyzed transformations .

Case Studies

Several studies have highlighted the biological activity of this compound through experimental investigations:

- Asymmetric Reduction : A study demonstrated the use of Candida parapsilosis as a biocatalyst for the asymmetric reduction of 1-nitrobutan-2-one to produce enantiomerically enriched alcohols. The reaction showed high enantioselectivity and yield, suggesting potential applications in pharmaceutical synthesis .

- Antibacterial Properties : Research into the structure-activity relationship of nitro compounds revealed that this compound could possess antibacterial activity similar to other nitro drugs like metronidazole. This activity is likely due to the formation of reactive species during metabolic processes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 1-Nitrobutan-2-ol with high purity, and how should the product be characterized?

- Methodological Answer : Synthesis typically involves nitration of butan-2-ol under controlled acidic conditions. Key steps include:

- Reaction Setup : Use a nitrating agent (e.g., HNO₃/H₂SO₄) in an ice bath to minimize side reactions .

- Purification : Employ fractional distillation or column chromatography to isolate the product. Verify purity via GC-MS or HPLC .

- Characterization : Confirm structure using ¹H/¹³C NMR (key peaks: nitro group at ~4.5 ppm for α-H, NO₂ stretching in IR at ~1530-1370 cm⁻¹) and elemental analysis .

- Documentation : Report all steps in detail, including solvent ratios and temperature gradients, to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage : Keep in a sealed, labeled container in a cool, ventilated area away from ignition sources. Monitor for decomposition signs (e.g., gas evolution) .

Q. How can researchers ensure reproducibility in experimental data for this compound-based reactions?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, pH, agitation speed) and environmental conditions (humidity, temperature) .

- Control Experiments : Include blank runs and internal standards (e.g., deuterated solvents in NMR) to validate analytical methods .

- Data Sharing : Publish raw datasets (e.g., spectral files, chromatograms) in supplementary materials with metadata annotations .

Advanced Research Questions

Q. How can thermodynamic models (e.g., local composition theory) predict the solubility of this compound in mixed solvent systems?

- Methodological Answer :

- Model Selection : Apply the Renon-Prausnitz equation (derived from Scott’s two-liquid model) to account for nonrandom molecular interactions in polar-apolar mixtures .

- Parameterization : Use activity coefficients at infinite dilution (γ^∞) from vapor-liquid equilibrium (VLE) data. Validate with NRTL or UNIQUAC models .

- Experimental Calibration : Measure solubility via gravimetric analysis in binary/ternary solvents and compare with predicted values .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments) for this compound derivatives?

- Methodological Answer :

- Principal Contradiction Analysis : Identify the dominant factor (e.g., solvent polarity vs. substituent effects) influencing chemical shifts .

- Comparative Studies : Re-run spectra under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) and cross-reference with analogous compounds (e.g., 1-Nitropropan-2-ol) .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign peaks confidently .

Q. What strategies optimize the enantioselective synthesis of this compound using chiral catalysts?

- Methodological Answer :

- Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) in asymmetric nitration. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic Analysis : Use Eyring plots to study temperature-dependent ee variations and identify rate-limiting steps .

- Scale-Up Considerations : Adjust mixing efficiency (e.g., microreactors vs. batch) to maintain stereochemical integrity at larger scales .

Q. How can researchers systematically analyze conflicting bioactivity data for this compound in pharmacological studies?

- Methodological Answer :

- Contradiction Matrix : Tabulate opposing results (e.g., cytotoxicity vs. therapeutic efficacy) and rank variables (e.g., concentration, cell line) by impact .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like BenchChem) and apply statistical models (e.g., random-effects) .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to trace metabolic pathways and clarify mode of action .

Data Sourcing and Validation

Q. Which authoritative databases provide reliable physicochemical data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.